1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol

Description

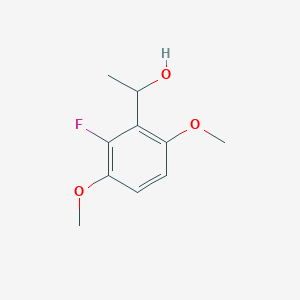

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position, methoxy groups at the 3- and 6-positions, and a secondary alcohol (-CH(OH)CH₃) at the benzylic position. Fluorine’s electron-withdrawing nature and methoxy groups’ electron-donating effects create a unique electronic profile, influencing reactivity, solubility, and biological activity. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where fluorine enhances metabolic stability and binding affinity .

Properties

CAS No. |

783342-05-2 |

|---|---|

Molecular Formula |

C10H13FO3 |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

1-(2-fluoro-3,6-dimethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H13FO3/c1-6(12)9-7(13-2)4-5-8(14-3)10(9)11/h4-6,12H,1-3H3 |

InChI Key |

CPFFFJKAGSQKHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-3,6-dimethoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Chemical Reactions Analysis

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with CrO3 would yield 1-(2-fluoro-3,6-dimethoxyphenyl)ethanone .

Scientific Research Applications

1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that are influenced by the presence of the fluoro and methoxy groups . These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

Fluorine vs. Hydroxy/Methoxy Groups

- 1-(2,6-Difluorophenyl)ethanol (C₈H₈F₂O, MW 158.15 g/mol) and 1-(2-Fluorophenyl)ethanol (C₈H₉FO, MW 140.16 g/mol) (): These compounds lack methoxy groups but share the fluorine substituent.

- 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethanone (C₁₀H₁₂O₄, MW 196.20 g/mol) (): Replacing fluorine with a hydroxy group increases hydrogen-bonding capacity, enhancing water solubility. The ketone functional group (ethanone) contrasts with the ethanol group, affecting oxidation states and reactivity .

Methoxy Positioning

Functional Group Comparisons

Ethanol vs. Ethanone

- 1-(3-Amino-2-hydroxy-4,6-dimethoxyphenyl)ethanone (C₁₀H₁₃NO₄, MW 211.21 g/mol) (): The amino group (-NH₂) is strongly electron-donating, contrasting with fluorine’s electron-withdrawing effect.

- 1-(2-Amino-4,6-dimethoxyphenyl)ethanone (C₁₀H₁₃NO₃, MW 195.22 g/mol) (): The amino group at the 2-position may sterically hinder electrophilic substitution reactions compared to fluorine’s smaller size .

Chalcone Derivatives

- Flavokawain A (C₁₈H₁₆O₅, MW 312.32 g/mol) (): Derived from 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, this α,β-unsaturated ketone exhibits conjugated π-systems, enabling reactivity in Michael additions. The target ethanol lacks this conjugation, suggesting different biological and chemical behavior .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Notable Properties |

|---|---|---|---|---|---|

| 1-(2-Fluoro-3,6-dimethoxyphenyl)ethanol* | C₁₀H₁₃FO₃ | ~200.21 (estimated) | 2-F, 3,6-OCH₃ | Secondary alcohol | Likely moderate polarity; fluorinated hydrophobic core |

| 1-(2,6-Difluorophenyl)ethanol | C₈H₈F₂O | 158.15 | 2,6-F | Secondary alcohol | Low water solubility; high volatility |

| 1-(2-Hydroxy-3,6-dimethoxyphenyl)ethanone | C₁₀H₁₂O₄ | 196.20 | 2-OH, 3,6-OCH₃ | Ketone | Higher solubility due to -OH; stable to oxidation |

| 1-(2-Amino-4,6-dimethoxyphenyl)ethanone | C₁₀H₁₃NO₃ | 195.22 | 2-NH₂, 4,6-OCH₃ | Ketone | Basic amino group; prone to electrophilic substitution |

Key Observations :

- Fluorine reduces polarity and increases lipid solubility, enhancing membrane permeability in biological systems.

- Methoxy groups improve solubility in organic solvents and stabilize the aromatic ring via resonance.

- Ethanols are more susceptible to oxidation than ethanones, which are stabilized by conjugation .

Comparative Reactivity :

- Fluorinated ethanols (e.g., ) are less reactive toward nucleophilic substitution than amino- or hydroxy-substituted analogs due to fluorine’s poor leaving-group ability.

- Methoxy groups direct electrophilic substitution to the 4- and 5-positions (para/meta to substituents), influencing regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.